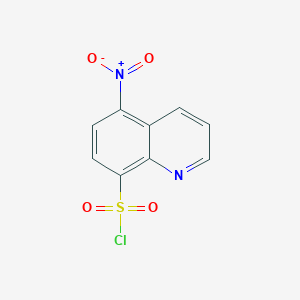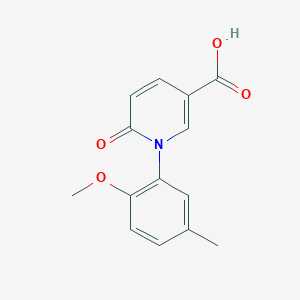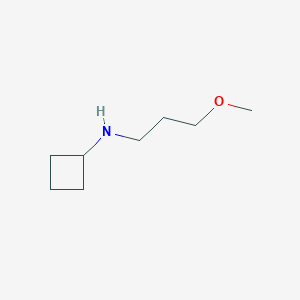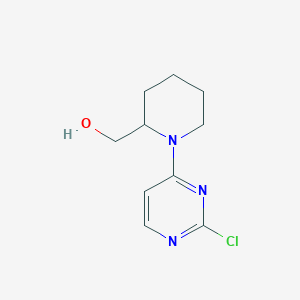
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Vue d'ensemble
Description
“(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol” is a chemical compound with the molecular formula C10H14ClN3O . It has a molecular weight of 227.69 . The IUPAC name for this compound is [1-(2-chloro-4-pyrimidinyl)-3-piperidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure . Further structural analysis would require more specific data such as crystallographic studies or computational modeling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol” include a molecular weight of 227.69 g/mol . The compound has a topological polar surface area of 46.1 Ų . Other properties such as solubility, melting point, boiling point, and specific rotation are not available in the search results .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on synthesizing and analyzing the crystal structure of related compounds, elucidating their molecular configurations, and confirming their structures through various spectroscopic techniques and X-ray crystallography. For instance:
Synthesis and Characterization of Sulfonyl-Piperidinyl-Methanol Compounds :
- Benakaprasad et al. (2007) synthesized 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and analyzed its crystal structure, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007).
- Similarly, Girish et al. (2008) and Prasad et al. (2008) synthesized related compounds and provided detailed crystallographic data, highlighting the chair conformation of the piperidine ring and the geometry around the sulfur atom (Girish et al., 2008); (Prasad et al., 2008).
Analysis of Piperidine Ring Conformation :
- The studies consistently report the piperidine ring in these compounds adopting a chair conformation, indicative of its stability and prevalence in such molecular structures.
Reactivity and Chemical Interactions
Research has also delved into the reactivity and chemical interactions of related compounds:
Nucleophilic Substitution Reactions :
- Coppens et al. (2010) studied the nucleophilic substitution reactions of chloropyridines with piperidine in methanol, providing insights into the reactivity and interaction mechanisms of these compounds (Coppens et al., 2010).
Antibacterial Activity :
- Patel et al. (2011) synthesized pyridine derivatives involving 2-chloropyrimidin and evaluated their in vitro antimicrobial activity, demonstrating the potential biomedical applications of these compounds (Patel et al., 2011).
Thermal and Structural Properties :
- Karthik et al. (2021) focused on the synthesis of a specific sulfonyl-piperidinyl-methanone compound, characterizing its structure through X-ray diffraction and exploring its thermal properties and intermolecular interactions (Karthik et al., 2021).
Characterization of Side Products in Synthesis :
- Eckhardt et al. (2020) reported the structural characterization of a side product in the synthesis of a benzothiazinone compound, offering insights into the complexities and nuances of chemical synthesis processes (Eckhardt et al., 2020).
Propriétés
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-5-4-9(13-10)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIHMRFDBXSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



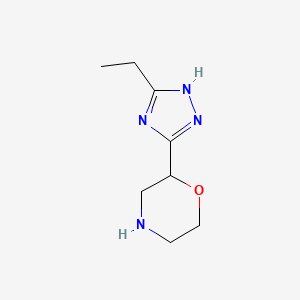
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
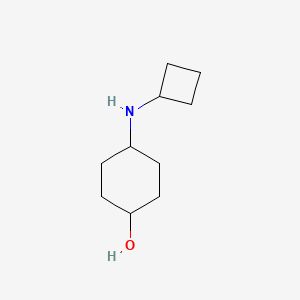
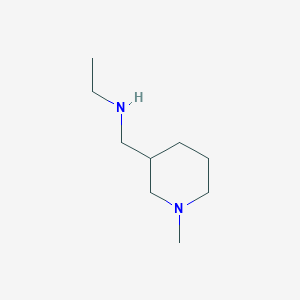
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
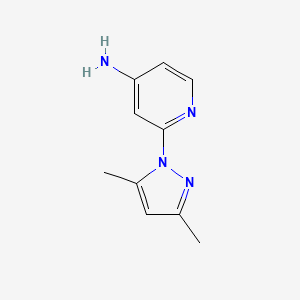
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

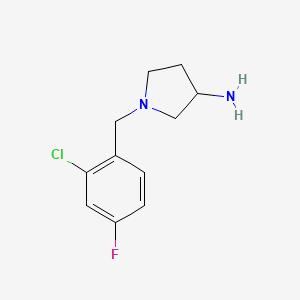
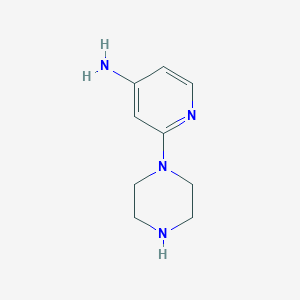
![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)
